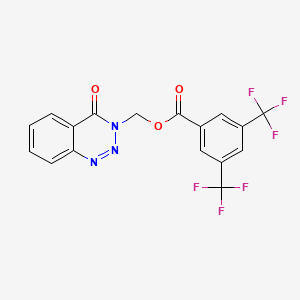

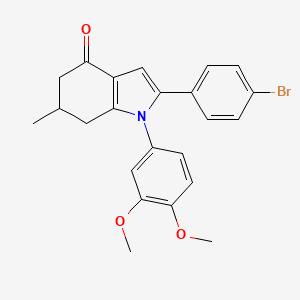

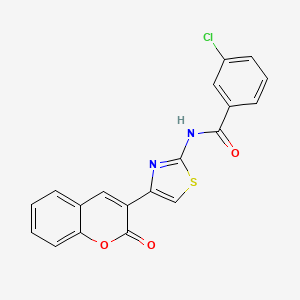

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include information about the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions needed for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Anticoagulant in Cardiovascular Therapies

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: is a key component in the development of apixaban , a direct and orally bioavailable factor Xa inhibitor . Apixaban is used for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis (DVT) and pulmonary embolism. It has shown a high selectivity for factor Xa over other human coagulation proteases, which is crucial for minimizing side effects and improving patient safety.

Development of Anti-inflammatory Agents

The thiophene moiety within the compound has been associated with anti-inflammatory properties . This makes it a valuable scaffold for designing new anti-inflammatory drugs that can be used to treat chronic conditions like arthritis or acute inflammations resulting from injuries or surgeries.

Anticancer Research

Thiophene derivatives, including N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide , have been explored for their potential anti-cancer activities . They are being studied for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, offering a promising avenue for the development of novel oncology treatments.

Antimicrobial Applications

Research has indicated that thiophene derivatives exhibit antimicrobial activity against a range of pathogens . This compound could be used as a starting point for the synthesis of new antimicrobial agents that could help combat antibiotic-resistant bacteria.

Kinase Inhibition for Targeted Therapies

Kinases are enzymes that play a pivotal role in signaling pathways within cells. The compound has been investigated for its potential to inhibit kinases, which could lead to the development of targeted therapies for diseases like cancer, where dysregulated kinase activity is a common feature .

Ophthalmic Formulations

Compounds containing thiophene rings have been used in the development of ophthalmic formulations . The specific compound could be researched for its efficacy in treating eye conditions, potentially leading to new drugs that can manage diseases like glaucoma or macular degeneration.

Material Science Applications

Beyond its medicinal applications, thiophene derivatives are also significant in material science. They can be used in the creation of organic semiconductors, which are essential for developing flexible electronic devices .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-14-8-7-12(17-24(20,21)16-6-4-10-23-16)11-13(14)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNJFVLLFJJYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2757612.png)

![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)